![molecular formula C8H15NO5 B13141988 3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid](/img/structure/B13141988.png)
3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and versatility. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .
準備方法
The synthesis of 3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the propanoic acid derivative: The protected amine is then reacted with a suitable propanoic acid derivative under controlled conditions to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
化学反応の分析
3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be substituted under acidic conditions to form the free amine.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Acidic conditions: Hydrochloric acid (HCl), trifluoroacetic acid (TFA).
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of peptides and proteins, where it helps protect amine groups during the synthesis process.
Medicine: Investigated for its potential use in drug development and as a precursor for various pharmaceutical compounds.
作用機序
The mechanism of action of 3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid involves its ability to protect amine groups during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of the amine group. This property makes it a valuable tool in organic synthesis and peptide chemistry .
類似化合物との比較
3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid can be compared with other similar compounds, such as:
N-Boc-amino acids: These compounds also contain the Boc protecting group and are used in peptide synthesis.
N-Cbz-amino acids: These compounds contain the carbobenzoxy (Cbz) protecting group, which is another common protecting group for amines.
N-Fmoc-amino acids: These compounds contain the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used in solid-phase peptide synthesis.
The uniqueness of this compound lies in its specific structure and reactivity, making it a versatile compound for various applications in scientific research and industry .
特性
分子式 |
C8H15NO5 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
3-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid |
InChI |
InChI=1S/C8H15NO5/c1-8(2,3)14-7(12)9-13-5-4-6(10)11/h4-5H2,1-3H3,(H,9,12)(H,10,11) |
InChIキー |
KAXUXIYJYFEPCQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


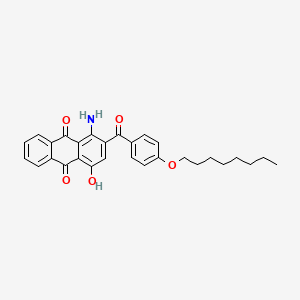
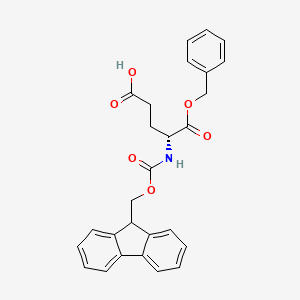
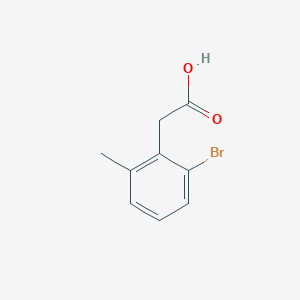
![2-[Hydroxy(phenyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B13141924.png)

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl]carbamate](/img/structure/B13141933.png)
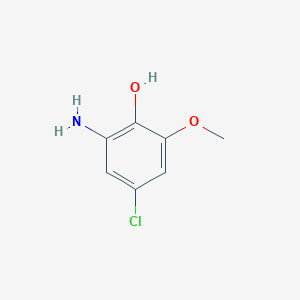
![(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid](/img/structure/B13141937.png)

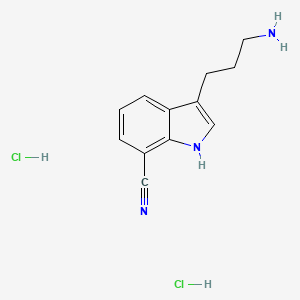
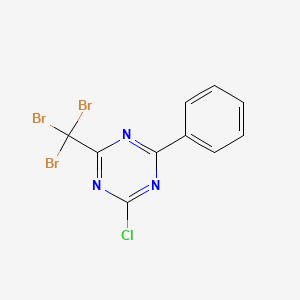
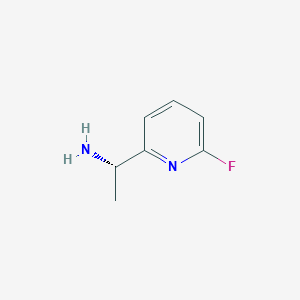
![N,N-Dimethyl-[2,2'-bipyridine]-6-carbothioamide](/img/structure/B13141975.png)

